2-(chloromethyl)-8-methyl-1H-quinazolin-4-one
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Overview
Description
The compound identified by the Chemical Identifier (CID) 4962745 is known as Trimethylsulfoxonium iodide. This compound is a sulfoxonium salt and is commonly used in organic synthesis. It is particularly notable for its role in generating dimethyloxosulfonium methylide, which is a valuable reagent in the preparation of epoxides.
Preparation Methods
Trimethylsulfoxonium iodide can be synthesized through the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:
(CH3)2SO+CH3I→(CH3)3SO+I−
This method involves the use of dimethyl sulfoxide and iodomethane under controlled conditions to yield the desired product.
Chemical Reactions Analysis
Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include sodium hydride, which is used to generate dimethyloxosulfonium methylide from trimethylsulfoxonium iodide. The major product formed from this reaction is dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in the preparation of epoxides.
Scientific Research Applications
Trimethylsulfoxonium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of epoxides.
Biology: It is used in the study of biological processes involving sulfoxonium compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsulfoxonium iodide involves its conversion to dimethyloxosulfonium methylide in the presence of a base such as sodium hydride. The dimethyloxosulfonium methylide then acts as a methylene-transfer reagent, facilitating the formation of epoxides from alkenes. This process involves the transfer of a methylene group to the alkene, resulting in the formation of an epoxide ring.
Comparison with Similar Compounds
Trimethylsulfoxonium iodide can be compared with other similar compounds such as:
Trimethylsulfonium iodide: This compound is similar in structure but lacks the oxygen atom present in trimethylsulfoxonium iodide.
Dimethylsulfoxonium methylide: This compound is the product of the reaction between trimethylsulfoxonium iodide and sodium hydride and is used as a methylene-transfer reagent.
Trimethylsulfoxonium iodide is unique in its ability to generate dimethyloxosulfonium methylide, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(chloromethyl)-8-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-2-4-7-9(6)12-8(5-11)13-10(7)14/h2-4H,5H2,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSAQRHTJQRRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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